AM-92016 Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action
AM-92016 Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-92016 hydrochloride is a research compound identified as a specific blocker of the delayed rectifier potassium current (I_K).[1][2][3][4][5] By inhibiting this current, AM-92016 hydrochloride effectively delays the repolarization phase of the action potential, thereby prolonging its duration. This targeted action on a key component of cellular electrophysiology has positioned AM-92016 hydrochloride as a tool for investigating the roles of delayed rectifier potassium channels in various physiological and pathological processes. This document provides a comprehensive overview of the available technical information regarding the mechanism of action of AM-92016 hydrochloride, including its effects on cellular signaling pathways and its observed in vivo activities. While detailed quantitative data and extensive clinical trial information are not publicly available, this guide synthesizes the existing preclinical findings to support further research and development efforts.
Core Mechanism of Action: Specific Blockade of the Delayed Rectifier Potassium Current (I_K)
The primary mechanism of action of AM-92016 hydrochloride is the specific blockade of the time-dependent delayed rectifier potassium current (I_K). These currents are crucial for the repolarization of the cell membrane following depolarization in excitable cells, such as neurons and cardiomyocytes. By inhibiting I_K, AM-92016 hydrochloride extends the duration of the action potential.[1][2] Notably, the compound is reported to be devoid of any β-adrenoceptor blocking activity, indicating a specific interaction with potassium channels.
Involvement in Cellular Signaling: The ERK1/2 MAP Kinase Pathway
Preclinical research has elucidated a role for AM-92016 hydrochloride in modulating the nitric oxide (NO) signaling pathway in vascular smooth muscle cells. Specifically, it has been shown to prevent the NO-induced dephosphorylation of ERK1/2 MAP kinase.[6] This effect is attributed to its blockade of Kv1.2 potassium channels, which are implicated as upstream regulators of the ERK1/2 pathway in this context.[6] This finding suggests that the effects of AM-92016 hydrochloride may extend beyond simple action potential prolongation to include the modulation of intracellular signaling cascades involved in cell growth, differentiation, and survival.
In Vivo Pharmacology
In vivo studies in animal models have revealed that AM-92016 hydrochloride can exhibit proarrhythmic and prohypertensive activities. These effects are consistent with its mechanism of action, as prolongation of the cardiac action potential can create a substrate for arrhythmias, and modulation of vascular smooth muscle cell signaling can impact blood pressure.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data for AM-92016 hydrochloride, such as IC50 or EC50 values, from peer-reviewed literature. The following table is intended as a template to be populated as such data becomes available.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (I_K) | Data Not Available | ||
| EC50 (Action Potential Duration) | Data Not Available | ||
| Binding Affinity (K_d) | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the key experiments cited are essential for reproducibility and further investigation. The following outlines a general workflow for characterizing the effects of AM-92016 hydrochloride.
5.1. In Vitro Electrophysiology (Patch-Clamp)
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Objective: To measure the direct effects of AM-92016 hydrochloride on the delayed rectifier potassium current (I_K) and action potential duration.
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Cell Preparation: Isolate primary cells (e.g., ventricular myocytes, dorsal root ganglion neurons) or use a stable cell line expressing the potassium channel of interest.
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Recording: Use the whole-cell patch-clamp technique to record ionic currents and action potentials.
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Protocol:
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Establish a stable whole-cell recording.
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Apply a voltage protocol to elicit I_K. For example, depolarizing voltage steps from a holding potential of -80 mV.
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Perfuse the cells with a control extracellular solution and record baseline currents.
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Apply various concentrations of AM-92016 hydrochloride in the extracellular solution and record the resulting currents.
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To measure action potential duration, use current-clamp mode and elicit action potentials with brief current injections.
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Data Analysis: Measure the peak I_K amplitude and the action potential duration at 90% repolarization (APD90) in the presence and absence of the compound. Construct concentration-response curves to determine the IC50.
5.2. Western Blot for ERK1/2 Phosphorylation
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Objective: To determine the effect of AM-92016 hydrochloride on the phosphorylation state of ERK1/2.
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Cell Culture: Culture vascular smooth muscle cells or another relevant cell type.
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Treatment:
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Pre-incubate cells with AM-92016 hydrochloride for a specified time.
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Stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside).
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Lyse the cells at various time points after stimulation.
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Protocol:
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Separate protein lysates by SDS-PAGE.
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Transfer proteins to a PVDF membrane.
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Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
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Incubate with a secondary antibody conjugated to horseradish peroxidase.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative change in phosphorylation.
Conclusion and Future Directions
AM-92016 hydrochloride is a valuable pharmacological tool for the study of delayed rectifier potassium channels and their role in cellular excitability and signaling. Its specificity and defined mechanism of action make it suitable for a range of preclinical investigations. Future research should focus on obtaining robust quantitative data on its potency and selectivity for different subtypes of potassium channels. Furthermore, a more detailed exploration of its effects on various signaling pathways in different cell types will provide a more comprehensive understanding of its biological activities. While its proarrhythmic and prohypertensive profile may limit its therapeutic potential in its current form, understanding the structure-activity relationship of AM-92016 hydrochloride could inform the development of novel channel blockers with improved safety profiles. There is no publicly available information on human clinical trials for AM-92016 hydrochloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AM-92016 hydrochloride | Potassium Channel | TargetMol [targetmol.com]
- 3. glpbio.cn [glpbio.cn]
- 4. AM-92016 hydrochloride | CAS 133229-11-5 | TargetMol | Biomol.com [biomol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. AM-92016 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
